N-(4-ethylphenyl)-2-phenylquinoline-4-carboxamide
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Overview
Description
N-(4-ethylphenyl)-2-phenylquinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-phenylquinoline-4-carboxamide typically involves the reaction of 4-ethylphenylamine with 2-phenylquinoline-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-(4-ethylphenyl)-2-phenylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and dyes.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-phenylquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. It may also interact with cell membrane receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-phenylquinoline-4-carboxamide
- N-(4-methylphenyl)-2-phenylquinoline-4-carboxamide
- N-(4-ethylphenyl)-2-thiophenecarboxamide
Uniqueness
N-(4-ethylphenyl)-2-phenylquinoline-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 4-ethylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H20N2O |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H20N2O/c1-2-17-12-14-19(15-13-17)25-24(27)21-16-23(18-8-4-3-5-9-18)26-22-11-7-6-10-20(21)22/h3-16H,2H2,1H3,(H,25,27) |
InChI Key |
RQPHZOTYJIMELT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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